Tert-butyl 3-bromo-6-methoxypyridin-2-ylcarbamate
Description
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Properties
CAS No. |
1196157-15-9 |
|---|---|
Molecular Formula |
C11H15BrN2O3 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-6-methoxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-9-7(12)5-6-8(13-9)16-4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
MYRLOJIRDSJBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)Br |
Origin of Product |
United States |
Biological Activity
Tert-butyl 3-bromo-6-methoxypyridin-2-ylcarbamate is a synthetic compound with notable potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19BrN2O3
- Molecular Weight : 331.21 g/mol
- Functional Groups : The compound features a tert-butyl group, a bromine atom at the 3-position, a methoxy group at the 6-position of the pyridine ring, and a carbamate functional group. These structural characteristics contribute to its unique chemical behavior and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological responses. The exact mechanisms depend on the target and the context of use, which are still under investigation.
Cytotoxicity and Safety Profile
Preliminary studies on structurally related compounds demonstrate favorable toxicity profiles. For example, certain derivatives exhibited high cell viability in MCF-7 cancer cells at concentrations significantly above their minimum inhibitory concentrations (MICs). This suggests that this compound may also possess a favorable safety profile, although specific cytotoxicity data for this compound is still required .
Structure-Activity Relationship (SAR)
A comparative study on similar pyridine derivatives highlighted the importance of structural modifications on biological activity. The introduction of polar groups or variations in alkyl chain length significantly influenced antimicrobial efficacy and cytotoxicity. Such findings underscore the potential for optimizing this compound through targeted structural changes to enhance its therapeutic properties .
| Compound | MIC (µg/mL) | Activity Type | Notes |
|---|---|---|---|
| Compound A | 4 | Anti-MRSA | High potency against resistant strains |
| Compound B | 8 | Anti-C. difficile | Moderate activity observed |
| Tert-butyl derivative | TBD | TBD | Further studies needed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
